N-(2-chloroacetyl)-p-toluenesulfonamide

Description

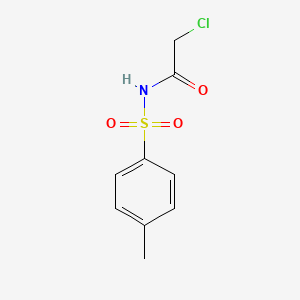

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYRAODJNHZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350322 | |

| Record name | N-(2-chloroacetyl)-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14949-06-5 | |

| Record name | N-(2-chloroacetyl)-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-methylbenzenesulfonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Properties of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the well-known p-toluenesulfonamide. The introduction of the chloroacetyl group to the sulfonamide nitrogen significantly modifies its chemical reactivity, making it a potentially valuable intermediate in organic synthesis and a candidate for various biological applications. This technical guide provides an in-depth overview of its synthesis, chemical properties, and potential reactivity, based on established principles of organic chemistry and data from related compounds.

Synthesis

The primary route for the synthesis of this compound is the N-acylation of p-toluenesulfonamide. This can be achieved by reacting p-toluenesulfonamide with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct.

A general synthetic scheme is presented below:

Figure 1: General synthesis of this compound.

Experimental Protocol: General Procedure for N-Acylation of Sulfonamides

-

Dissolution: Dissolve p-toluenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

-

Addition of Acylating Agent: Slowly add a slight excess of chloroacetyl chloride or chloroacetic anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the interplay of the p-toluenesulfonyl group and the N-chloroacetyl group.

-

Acidity: The presence of two electron-withdrawing groups (sulfonyl and acetyl) on the nitrogen atom makes the N-H proton of the parent sulfonamide significantly more acidic. N-acyl sulfonamides are known to have pKa values comparable to carboxylic acids (around 3.5-4.5).[1] This increased acidity influences its reactivity and solubility in basic media.

-

Electrophilicity: The carbonyl carbon of the chloroacetyl group is electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The chlorine atom on the acetyl group is a good leaving group, making the molecule a substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position.

The potential reactivity of this compound is illustrated in the following diagram:

Figure 2: Nucleophilic substitution reactivity of this compound.

Quantitative Data

Specific quantitative data for this compound is not available in public databases. However, the properties of the parent compound, p-toluenesulfonamide, are well-documented and provided below for reference.

| Property | Value (for p-Toluenesulfonamide) |

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol |

| Melting Point | 134-137 °C |

| Appearance | White solid |

| Solubility | Soluble in ethanol, ether; slightly soluble in water |

Spectral Data for p-Toluenesulfonamide:

-

¹H NMR: Spectral data is available in various databases.

-

¹³C NMR: Spectral data is available in various databases.

-

IR Spectroscopy: Characteristic peaks for N-H, S=O, and aromatic C-H stretches are expected.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be observed.

Potential Applications

Given its reactive nature, this compound can serve as a versatile building block in organic synthesis. The chloroacetyl group can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of N-substituted p-toluenesulfonamide derivatives. These derivatives may possess interesting biological activities, as the sulfonamide moiety is a well-known pharmacophore found in many drugs.[1]

Safety and Handling

As a chloroacetyl derivative, this compound should be handled with care. It is likely to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on general chemical principles and data from related compounds. No specific experimental data for this compound was found in the public domain. Researchers should exercise caution and perform their own risk assessments before synthesizing or using this compound.

References

Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable synthesis route for N-(2-chloroacetyl)-p-toluenesulfonamide, a molecule of interest in medicinal chemistry due to the versatile reactivity of the N-acylsulfonamide moiety. This document outlines the synthetic pathway, a detailed experimental protocol, and contextual biological information regarding the potential applications of this class of compounds.

Synthesis Route

The synthesis of this compound is most readily achieved through the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product. Please note that the data for the product are predicted based on structurally similar compounds and general principles of organic chemistry, as specific experimental data is not widely published.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (Predicted) |

| p-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | 136-139 | ¹H NMR (CDCl₃): δ 7.8 (d, 2H), 7.3 (d, 2H), 4.9 (s, 2H), 2.4 (s, 3H) |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | -22 | N/A |

| This compound | C₉H₁₀ClNO₃S | 247.70 | 140-145 (estimated) | ¹H NMR (CDCl₃): δ 8.0 (d, 2H), 7.4 (d, 2H), 4.3 (s, 2H), 2.5 (s, 3H). ¹³C NMR (CDCl₃): δ 166, 145, 136, 129, 128, 43, 22. IR (KBr, cm⁻¹): ~3300 (N-H), ~1710 (C=O), ~1350 & ~1160 (SO₂). |

Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound based on established methods for the N-acylation of sulfonamides.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Base: Add pyridine (1.1 equivalents) to the cooled solution and stir for 10-15 minutes.

-

Acylation: Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

-

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Potential Biological Signaling Pathway Involvement

N-acylsulfonamides are recognized as important pharmacophores in drug discovery. One area of significant interest is their activity as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. The N-acylsulfonamide moiety can act as a zinc-binding group, which is a key feature for MMP inhibition.

An In-depth Technical Guide to N-(2-chloroacetyl)-p-toluenesulfonamide and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-chloroacetyl)-p-toluenesulfonamide and the broader class of N-acyl-p-toluenesulfonamides. Given the limited direct literature on the specifically named compound, this document extrapolates from closely related structures to offer valuable insights into its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Identification and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its parent compound, p-toluenesulfonamide , is well-characterized.

Table 1: Physicochemical Properties of p-Toluenesulfonamide

| Property | Value |

| CAS Number | 70-55-3 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 136-139 °C |

| Solubility | Soluble in ethanol, ether, and hot water |

The introduction of the N-(2-chloroacetyl) group would significantly alter the molecule's properties, increasing its molecular weight and introducing a reactive electrophilic site. This modification is expected to enhance its biological activity through covalent interactions with biological macromolecules.

Synthesis and Experimental Protocols

The synthesis of N-acyl-p-toluenesulfonamides can be achieved through various methods. The most common approach involves the acylation of p-toluenesulfonamide with an appropriate acylating agent.

General Protocol for N-Acylation of p-Toluenesulfonamide

A general and efficient method for the N-acylation of sulfonamides involves the use of acid anhydrides or acid chlorides in the presence of a catalyst.

Experimental Protocol: N-Acetylation of p-Toluenesulfonamide

This protocol describes the synthesis of N-acetyl-4-methyl-benzenesulfonamide, a close analog of the target compound, and can be adapted for N-chloroacetylation.

-

Materials:

-

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt)

-

Acetyl chloride (or chloroacetyl chloride for the target compound)

-

Solvent (e.g., acetonitrile)

-

Optional catalyst (e.g., OsO₄, though the reaction can proceed without it)

-

-

Procedure:

-

In a round-bottom flask, dissolve Chloramine-T in the chosen solvent.

-

Slowly add acetyl chloride (or chloroacetyl chloride) to the solution. The reaction can be performed in the presence or absence of a catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N-acyl-p-toluenesulfonamide.

-

-

Characterization: The synthesized compound should be characterized by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.[1]

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of p-toluenesulfonamide with chloroacetyl chloride.

Caption: Proposed synthesis of this compound.

Biological Activity and Quantitative Data

Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of an N-acyl group can modulate this activity.

Antimicrobial Activity

The antibacterial action of sulfonamides traditionally stems from their structural similarity to p-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][3] However, N-acylated sulfonamides may exhibit different mechanisms of action.

Table 2: Antimicrobial Activity of N-Acyl-p-toluenesulfonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12 | [4] |

| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5 | [4] |

Anticancer Activity

p-Toluenesulfonamide and its derivatives have demonstrated promising anticancer activity. Para-toluenesulfonamide (PTS) has been shown to be effective against several cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, and tongue squamous cell carcinoma.[5]

Table 3: Anticancer Activity of N-Acylbenzenesulfonamide Derivatives

| Compound Class | Cancer Cell Lines | Growth Percentage (%) | Reference |

| N-acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides | MCF-7, HCT-116, HeLa | 7 - 46 | [5] |

The N-chloroacetyl group is a known electrophilic warhead that can covalently modify biological targets, suggesting that this compound could act as an irreversible inhibitor of key cellular enzymes, potentially leading to enhanced anticancer activity.

Signaling Pathways and Mechanisms of Action

The biological effects of p-toluenesulfonamide and its derivatives are mediated through the modulation of specific cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

One of the key signaling pathways implicated in the anticancer activity of p-toluenesulfonamide is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, growth, and proliferation.[5] Para-toluenesulfonamide has been shown to inhibit this pathway in an Akt-dependent and -independent manner.[5]

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by p-toluenesulfonamide.

The presence of the N-chloroacetyl group could introduce an additional mechanism of action. As an alkylating agent, it could covalently modify cysteine residues in the active sites of key enzymes, leading to their irreversible inhibition. This could potentially target a broader range of signaling pathways involved in cancer and microbial pathogenesis.

Bacterial Folic Acid Synthesis Pathway

The classical mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway.

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential therapeutic applications. While further research is needed to fully elucidate the specific properties and mechanisms of this compound, the existing literature on related N-acyl-p-toluenesulfonamides provides a strong foundation for future investigations.

Key areas for future research include:

-

Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound.

-

Biological Screening: Comprehensive in vitro and in vivo evaluation of its antimicrobial and anticancer activities against a broad range of pathogens and cancer cell lines.

-

Mechanism of Action Studies: Detailed investigation into its molecular targets and the signaling pathways it modulates, with a particular focus on the role of the reactive chloroacetyl group.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. The combination of the well-established biological activity of the p-toluenesulfonamide core with the reactive potential of the N-chloroacetyl group makes this class of compounds a compelling area for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(2-chloroacetyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the well-known compound p-toluenesulfonamide. The introduction of the chloroacetyl group to the sulfonamide nitrogen is expected to modify its chemical reactivity and biological activity. Sulfonamides are a class of compounds with a wide range of applications, including antibacterial, and anticancer activities. The chloroacetyl moiety is a reactive functional group often used as an alkylating agent in organic synthesis and for the development of enzyme inhibitors. The combination of these two pharmacophores in this compound suggests its potential as a candidate for further investigation in medicinal chemistry and drug development.

Molecular Structure and Properties

The core structure of this compound consists of a p-toluenesulfonyl group attached to a chloroacetylamino moiety.

Predicted Physicochemical Properties

Quantitative data for this compound is not available in public chemical databases. The following table summarizes the known properties of the parent compound, p-toluenesulfonamide, and predicted properties for the target compound.

| Property | p-Toluenesulfonamide | This compound (Predicted) |

| CAS Number | 70-55-3[1] | Not available |

| Molecular Formula | C₇H₉NO₂S[1] | C₉H₁₀ClNO₃S |

| Molecular Weight | 171.22 g/mol [1] | 247.70 g/mol |

| Appearance | White crystalline solid[2] | Predicted to be a white or off-white solid |

| Melting Point | 134-137 °C | Predicted to be in a similar or slightly higher range |

| Solubility | Soluble in ethanol, acetone; slightly soluble in water[2] | Predicted to have similar solubility profile |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the N-acylation of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Logical Relationship of Molecular Components

Caption: Logical relationship of the key structural components of the target molecule.

Potential Biological Significance

The biological activity of this compound has not been explicitly reported. However, based on its constituent functional groups, some potential activities can be inferred. The sulfonamide group is a well-established pharmacophore with antibacterial properties. The chloroacetyl group is a known alkylating agent, which can react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity could potentially be harnessed for the development of targeted covalent inhibitors for specific enzymes or receptors. The combination of these two moieties could lead to compounds with novel mechanisms of action.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While direct experimental data is lacking, a plausible synthetic route has been proposed, and its physicochemical properties have been predicted based on its parent compound. The presence of both a sulfonamide and a reactive chloroacetyl group suggests that this molecule could be a valuable subject for future research in medicinal chemistry and drug discovery. The information and diagrams presented here serve as a foundational resource for scientists and researchers embarking on the synthesis and investigation of this and related compounds.

References

Spectroscopic and Synthetic Profile of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and MS) and a plausible synthetic protocol for N-(2-chloroacetyl)-p-toluenesulfonamide. Due to the limited availability of direct experimental data in peer-reviewed literature and chemical databases for this specific compound, this guide presents a combination of data derived from closely related analogs and predicted values based on established principles of organic spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are extrapolated from known data for p-toluenesulfonamide and other N-acylated sulfonamides.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet (broad) | 1H | -SO₂NH- |

| 7.85 | Doublet | 2H | Ar-H (ortho to -SO₂) |

| 7.35 | Doublet | 2H | Ar-H (meta to -SO₂) |

| 4.30 | Singlet | 2H | -COCH₂Cl |

| 2.45 | Singlet | 3H | Ar-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (amide) |

| ~ 145 | Ar-C (ipso, attached to -SO₂) |

| ~ 136 | Ar-C (ipso, attached to -CH₃) |

| ~ 130 | Ar-CH (meta to -SO₂) |

| ~ 128 | Ar-CH (ortho to -SO₂) |

| ~ 45 | -CH₂Cl |

| ~ 21 | Ar-CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 3050 | Weak | Aromatic C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch |

| ~ 1710 | Strong | C=O Stretch (Amide I) |

| ~ 1595 | Medium | Aromatic C=C Stretch |

| ~ 1340 | Strong | Asymmetric SO₂ Stretch |

| ~ 1160 | Strong | Symmetric SO₂ Stretch |

| ~ 750 | Strong | C-Cl Stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 247/249 | Moderate | [M]⁺˙ (Molecular ion, showing isotopic pattern for Cl) |

| 171 | Moderate | [M - COCH₂Cl]⁺ |

| 155 | High | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ |

| 49/51 | Moderate | [CH₂Cl]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.

Synthesis of this compound

This procedure is adapted from standard methods for the N-acylation of sulfonamides.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Characterization Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical Relationships in Spectroscopic Analysis

The structural confirmation of this compound relies on the correlation of data from different spectroscopic techniques.

Caption: Interrelation of spectroscopic data for structural elucidation.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general method and may require optimization for specific laboratory conditions.

Technical Guide: Physical and Synthetic Properties of N-(2-chloroacetyl)-p-toluenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chloroacetyl)-p-toluenesulfonamide is a derivative of the widely used organic reagent, p-toluenesulfonamide. The introduction of the chloroacetyl group provides a reactive site, making this compound a potential intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. Understanding its physical properties and synthetic routes is crucial for its application in research and development. This document serves as a technical resource, providing available data on related compounds and detailing the necessary experimental protocols for its synthesis and characterization.

Physical Properties

While specific data for this compound is not available, the properties of its parent compound, p-toluenesulfonamide, are well-documented and provided below for reference.

Table 1: Physical Properties of p-Toluenesulfonamide

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Melting Point | 134-137 °C |

| Solubility | Soluble in DMSO |

Data sourced from publicly available chemical supplier information.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the subsequent determination of its key physical properties.

This protocol describes a general method for the N-acylation of a sulfonamide using an acyl chloride.

Objective: To synthesize this compound from p-toluenesulfonamide and 2-chloroacetyl chloride.

Materials:

-

p-Toluenesulfonamide

-

2-Chloroacetyl chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine or Triethylamine (as a base)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-toluenesulfonamide in anhydrous dichloromethane.

-

Add a suitable base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents), to the solution.

-

Cool the reaction mixture in an ice bath to 0 °C with continuous stirring.

-

Slowly add 2-chloroacetyl chloride (typically 1.1 equivalents) dropwise to the cooled solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Objective: To determine the melting point range of the purified this compound.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the purified product is completely dry.

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting).

-

The recorded range between these two temperatures is the melting point of the compound.

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

-

Purified this compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Water bath (for temperature control if needed)

Procedure for Qualitative Assessment:

-

Place a small, known amount (e.g., 10 mg) of the compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

-

Agitate the mixtures vigorously using a vortex mixer or by stirring for a set period.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Procedure for Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution of the compound in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.

-

Stir the mixture for a prolonged period to ensure equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Take a known volume of the clear, saturated solution and transfer it to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the solid residue.

-

Calculate the mass of the dissolved solid and determine the solubility in terms of g/L or mol/L.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

The following diagram illustrates the logical flow from a synthesized compound to its physical property characterization.

Caption: Logical workflow for the characterization of a synthesized organic compound.

N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Review of its Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-p-toluenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, with numerous sulfonamide-containing compounds exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a chloroacetyl group to the sulfonamide nitrogen of p-toluenesulfonamide suggests its potential as a reactive intermediate in organic synthesis and as a candidate for biological evaluation, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively reported in publicly available literature, its synthesis can be reliably predicted based on established methods for N-acylation of sulfonamides. The most direct and common method involves the reaction of p-toluenesulfonamide with chloroacetyl chloride.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C9H10ClNO3S |

| Molecular Weight | 247.70 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Stability | Stable under standard conditions, but may be sensitive to moisture and strong bases. |

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-acyl sulfonamides.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine or pyridine (1.1 equivalents) dropwise with stirring.

-

Acylation: To the stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanism of Action

While there is a lack of direct studies on the biological effects of this compound, the broader class of sulfonamides is well-known for its diverse pharmacological activities. Furthermore, N-acylated sulfonamides have been investigated as potential therapeutic agents.

Anticancer Potential

Numerous sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms.[1] These mechanisms include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[1] The presence of the reactive chloroacetyl group in this compound makes it an interesting candidate for anticancer drug development. This group can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA, which could lead to cytotoxic effects in cancer cells.

Studies on related N-acyl sulfonamides have shown promising anticancer activity. For instance, certain N-acylated derivatives of sulfamethoxazole and sulfafurazole have been identified as inhibitors of the intracellular growth of Chlamydia trachomatis, demonstrating that N-acylation can lead to novel biological activities distinct from the parent sulfonamide.[2]

Table 2: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound/Class | Cancer Cell Line(s) | IC50/Activity | Reference |

| Novel acyl sulfonamide spirodienones | MDA-MB-231, HeLa, A549, Hep G2 | Nanomolar range | [3] |

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 10.9 - 19.22 µM | [2] |

| p-Toluenesulfonamide | Lung cancer H460 cells | Significant tumor growth inhibition in vivo | [4] |

Mechanism of Action

The mechanism of action of this compound has not been elucidated. However, based on its structure, several potential mechanisms can be proposed:

-

Alkylation: The α-chloroacetyl group is a known electrophile and can alkylate nucleophilic sites on biomolecules. This non-specific alkylation can lead to cellular dysfunction and apoptosis, a common mechanism for many anticancer drugs.

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria, blocking folic acid synthesis.[5] While this is an antibacterial mechanism, sulfonamides are also known to inhibit other enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[6]

-

Disruption of Cellular Signaling: The parent molecule, p-toluenesulfonamide, has been shown to induce antitumor activity through the Akt-dependent and -independent mTOR/p70S6K pathway.[7] It is plausible that this compound could modulate this or other critical signaling pathways involved in cancer cell proliferation and survival.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential as a synthetic intermediate and a candidate for biological evaluation. Based on the well-established pharmacology of the sulfonamide scaffold and the reactivity of the chloroacetyl group, this compound warrants further investigation, particularly in the context of anticancer drug discovery.

Future research should focus on:

-

The definitive synthesis and thorough characterization of this compound.

-

In vitro screening of its cytotoxic activity against a panel of cancer cell lines.

-

Elucidation of its mechanism of action, including its potential as an alkylating agent and its effects on key cellular signaling pathways.

-

Synthesis and evaluation of derivatives to establish structure-activity relationships.

The exploration of this and similar N-acylated sulfonamides could lead to the discovery of novel therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 1. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 2. N-acylated derivatives of sulfamethoxazole and sulfafurazole inhibit intracellular growth of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

An In-depth Technical Guide to N-(2-chloroacetyl)-p-toluenesulfonamide

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(2-chloroacetyl)-p-toluenesulfonamide, a molecule of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. While historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis logically follows from established principles of organic chemistry.

Chemical Properties and Data

This compound is a derivative of the well-known p-toluenesulfonamide. Its chemical structure incorporates a reactive chloroacetyl group, making it a potentially valuable intermediate for further chemical modifications. The table below summarizes key chemical and physical properties, compiled from various sources and estimations based on related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₀ClNO₃S | Calculated |

| Molecular Weight | 247.70 g/mol | Calculated |

| IUPAC Name | N-(2-chloroacetyl)-4-methylbenzenesulfonamide | |

| CAS Number | Not definitively assigned in searched literature | |

| Appearance | Expected to be a solid at room temperature | Based on related sulfonamides |

| Melting Point | Not explicitly documented; likely a crystalline solid with a defined melting point. For comparison, the related compound N-[4-(2-chloroacetyl)phenyl]methanesulfonamide has a melting point of 197.5-199.0 °C.[1] | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Based on general solubility of sulfonamides |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a standard method for forming amide bonds.

General Synthesis Reaction

The synthesis involves the reaction of p-toluenesulfonamide with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general procedures for similar reactions. Researchers should optimize conditions for their specific needs.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add triethylamine to the cooled solution.

-

Slowly add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely reported, the broader class of sulfonamides is known for a wide range of biological activities.[2][3] The presence of the reactive chloroacetyl group suggests that this compound could act as an alkylating agent, potentially targeting nucleophilic residues in biological macromolecules such as proteins and nucleic acids.

The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] It is plausible that derivatives of this compound could be designed to target specific enzymes or receptors.

Figure 3: A logical diagram illustrating the potential mechanism of action via alkylation.

Conclusion and Future Directions

This compound represents a versatile chemical entity with potential for further development in various scientific domains. Its synthesis is straightforward, and the presence of a reactive handle opens up possibilities for creating diverse libraries of compounds for screening in drug discovery and materials science. Future research should focus on the definitive characterization of its physicochemical properties, exploration of its biological activities, and the development of novel derivatives with enhanced potency and selectivity for specific biological targets.

References

- 1. N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE CAS#: 64488-52-4 [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of N-(2-chloroacetyl)-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroacetyl)-p-toluenesulfonamide is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds and other molecules of pharmaceutical interest. Its unique structure, incorporating both a reactive chloroacetyl group and a toluenesulfonamide moiety, allows for diverse chemical transformations. This technical guide provides an in-depth overview of the synthesis of this compound, detailed experimental protocols for its subsequent use in the preparation of various derivatives, and a summary of associated quantitative data. The logical relationships and experimental workflows are further elucidated through detailed diagrams.

Synthesis of this compound

The preparation of this compound is typically achieved through the N-acylation of p-toluenesulfonamide with chloroacetyl chloride. This reaction is a standard procedure for forming N-acylsulfonamides.[1]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of p-toluenesulfonamide on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct.

Caption: General synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of a similar compound, 2-chloro-N-p-tolylacetamide, provides a strong model for the synthesis of this compound. The following is an adapted procedure based on analogous syntheses.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonamide in an anhydrous solvent.

-

Add a suitable base to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and a dilute acid solution to remove the base and its salt.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Applications of this compound in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the presence of two reactive sites: the electrophilic carbon of the chloroacetyl group and the acidic proton of the sulfonamide nitrogen.

Synthesis of Thiazole Derivatives

The reaction of this compound with thiourea or substituted thioureas is a common method for the synthesis of 2-aminothiazole derivatives.

Caption: Synthesis of thiazole derivatives.

Synthesis of Benzothiazine Derivatives

This compound can be employed in the synthesis of benzothiazine derivatives through reaction with o-aminothiophenol, followed by intramolecular cyclization.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and reactions of this compound and its derivatives, based on analogous reactions reported in the literature.

| Reaction | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Synthesis of 2-Chloro-N-p-tolylacetamide | p-Toluidine | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-p-tolylacetamide | 85 | 105-106 | [2] |

| Synthesis of N-alkyl-p-toluenesulfonamide | p-Toluenesulfonic acid | Primary amine, Catalyst | N-alkyl-p-toluenesulfonamide | 40-70 | - | [3] |

| Synthesis of Organochalcogenide compounds | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium hydrogen selenide | Diorganyl selenide compound | 82 | 89-90 | [4] |

Signaling Pathways and Logical Relationships

The utility of this compound as a synthetic intermediate stems from a logical workflow that begins with its synthesis and branches into various synthetic pathways depending on the desired target molecule.

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds with potential biological activities. The straightforward synthesis of this reagent, coupled with the diverse reactivity of its functional groups, makes it an important tool for researchers and professionals in the field of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the exploration of its synthetic potential. Further research into the applications of this compound is likely to yield novel molecules with significant therapeutic value.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide from p-toluenesulfonamide and chloroacetyl chloride. The described methodology is based on the standard N-acylation of sulfonamides and is intended to serve as a foundational procedure for researchers in organic synthesis and drug discovery. Included are a step-by-step experimental protocol, a summary of expected data, and graphical representations of the reaction workflow.

Introduction

N-acylsulfonamides are a significant class of organic compounds, recognized for their wide range of biological activities and their utility as intermediates in medicinal chemistry. The N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids, offering a strategy to modulate the physicochemical properties of drug candidates. The title compound, this compound, is a versatile intermediate, with the chloroacetyl group providing a reactive handle for further synthetic transformations, such as the introduction of various nucleophiles to generate diverse molecular scaffolds. This application note details a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the N-acylation of p-toluenesulfonamide with chloroacetyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

-

Fume hood

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (1.1 eq) dropwise. Stir the mixture for 10-15 minutes at 0 °C.

-

Acylation: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via a dropping funnel over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO3 solution (2 x volume of DCM), and brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.

Data Presentation

The following tables should be used to record the experimental data.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume (mL) | Density (g/mL) |

| p-Toluenesulfonamide | 171.22 | 1.0 | - | - | |

| Chloroacetyl chloride | 112.94 | 1.1 | 1.42 | ||

| Triethylamine | 101.19 | 1.1 | 0.726 | ||

| Dichloromethane | 84.93 | - | - | 1.33 |

Table 2: Product Characterization

| Property | Result |

| Appearance | White to off-white solid |

| Melting Point (°C) | |

| Yield (%) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | |

| IR (KBr, cm⁻¹) | |

| Mass Spec (ESI-MS) m/z |

Experimental Workflow Diagram

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The reaction is generally high-yielding, and the product can be easily purified. The purity of the final compound should be confirmed by standard analytical techniques as outlined in Table 2. This synthetic intermediate is valuable for the development of novel pharmaceutical compounds, and the presented protocol can be adapted for various scales of synthesis. Researchers should pay close attention to the handling of the corrosive and moisture-sensitive chloroacetyl chloride. The use of an inert atmosphere and anhydrous conditions is recommended to achieve optimal results.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Chloroacetyl chloride is corrosive and a lachrymator; handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a flammable and corrosive liquid.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: Reaction of N-(2-chloroacetyl)-p-toluenesulfonamide with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-p-toluenesulfonamide is a versatile bifunctional reagent that plays a significant role in organic synthesis and drug discovery. Its structure incorporates a reactive chloroacetyl group and a toluenesulfonamide moiety, making it an excellent building block for the synthesis of a wide array of nitrogen-containing compounds. The chloroacetyl group serves as an effective electrophile, readily undergoing nucleophilic substitution with various amines. This reaction provides a straightforward and efficient method for the introduction of a protected aminoethyl group or for the construction of more complex molecular architectures.

The sulfonamide group, a well-established pharmacophore, imparts favorable physicochemical and biological properties to the resulting molecules.[1] Sulfonamide-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] Consequently, the reaction of this compound with amines is of great interest to medicinal chemists for the development of novel therapeutic agents. These derivatives also find applications in the synthesis of heterocyclic compounds and as intermediates in multi-step organic syntheses.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent reaction with various primary and secondary amines, including aliphatic and aromatic amines.

Reaction Overview and Mechanism

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the chloroacetyl group of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding an N-substituted-2-(p-toluenesulfonamido)acetamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

The general mechanism can be described as a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. The reaction proceeds through a transition state where the new N-C bond is forming concurrently with the breaking of the C-Cl bond. The presence of the electron-withdrawing p-toluenesulfonyl group can influence the reactivity of the chloroacetyl moiety.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent reactions with a variety of amines.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| p-Toluenesulfonamide | Chloroacetyl chloride | Benzene | 6 h | Reflux | 88 |

Table 2: Reaction of this compound with Various Amines

| Amine | Base | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |

| Aniline | Triethylamine | Dichloromethane | Not Specified | Room Temp | N-Phenyl-2-(p-toluenesulfonamido)acetamide | Good | [5] |

| p-Toluidine | Triethylamine | Dioxane | 5-7 h | Not Specified | N-(p-Tolyl)-2-(p-toluenesulfonamido)acetamide | Not Specified | [3] |

| Benzylamine | Triethylamine | Dichloromethane | 6 h | 20 °C | N-Benzyl-2-(p-toluenesulfonamido)acetamide | 70.53 | [6] |

| n-Butylamine | Not Specified | Dichloromethane | 6 h | 20 °C | N-Butyl-2-(p-toluenesulfonamido)acetamide | Not Specified | [6] |

| 1,4-Phenylenediamine | Triethylamine | Dry Benzene | 6 h | Reflux | N-(4-aminophenyl)-4-methylbenzenesulfonamide | 88 | |

| Piperidine | Sodium Hydride | DMF | Not Specified | Not Specified | 1-(2-(p-Toluenesulfonamido)acetyl)piperidine | Not Specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar N-chloroacetylated sulfonamides.

Materials:

-

p-Toluenesulfonamide

-

Chloroacetyl chloride

-

Dry benzene

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a solution of p-toluenesulfonamide (0.01 mol) in dry benzene (20 mL) in a round-bottom flask, add triethylamine (0.01 mol).

-

Cool the mixture in an ice bath with continuous stirring.

-

Add chloroacetyl chloride (0.01 mol) dropwise to the reaction mixture over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and reflux the mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, evaporate the excess solvent under reduced pressure.

-

The resulting solid product is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., chloroform or ethanol) to afford pure this compound.

Expected Yield: 88%

Protocol 2: General Procedure for the Reaction of this compound with Amines

This general procedure can be adapted for various primary and secondary amines.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, piperidine)

-

Base (e.g., triethylamine, sodium hydride)

-

Anhydrous solvent (e.g., dichloromethane, DMF, dioxane)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere apparatus (if using a moisture-sensitive base like NaH)

-

Work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Add the amine (1-1.2 equivalents) to the solution.

-

Add the base (1-1.2 equivalents) to the reaction mixture. If using a strong base like sodium hydride, the reaction should be conducted under an inert atmosphere.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically monitored by TLC).

-

Upon completion, the reaction mixture is worked up. This may involve:

-

Filtering off any solid byproducts (e.g., triethylamine hydrochloride).

-

Washing the organic layer with water, dilute acid, and/or brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Removing the solvent under reduced pressure.

-

-

The crude product is then purified by recrystallization or column chromatography to yield the desired N-substituted-2-(p-toluenesulfonamido)acetamide.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and reaction of this compound.

Caption: General signaling pathway of the reaction.

Conclusion

The reaction of this compound with a diverse range of amines provides a robust and efficient method for the synthesis of novel sulfonamide derivatives. This application note has outlined the key aspects of this reaction, including the underlying mechanism, quantitative data, and detailed experimental protocols. The versatility of this reaction makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the creation of new chemical entities with potential therapeutic applications. The provided protocols offer a solid foundation for the practical implementation of this chemistry in a laboratory setting.

References

- 1. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: N-(2-chloroacetyl)-p-toluenesulfonamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-chloroacetyl)-p-toluenesulfonamide as a versatile building block in the synthesis of various heterocyclic compounds. The protocols and data presented are based on established methodologies for analogous N-aryl-2-chloroacetamides and serve as a guide for the strategic incorporation of the tosylamide moiety into heterocyclic scaffolds.

Introduction: A Versatile Reagent

This compound is a bifunctional reagent featuring two key reactive sites: an electrophilic chloroacetyl group and a nucleophilic sulfonamide nitrogen (after deprotonation). The chloroacetyl group is an excellent substrate for nucleophilic substitution reactions, making it a valuable precursor for constructing five- and six-membered heterocyclic rings. The p-toluenesulfonamide (tosylamide) group is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to engage in hydrogen bonding and its role as a stable, non-basic nitrogen substituent. The combination of these features in a single molecule allows for the streamlined synthesis of novel heterocyclic entities with potential applications in medicinal chemistry and materials science.

The general reactivity stems from the susceptibility of the carbon atom bearing the chlorine to attack by various nucleophiles, leading to cyclization and the formation of diverse heterocyclic systems.

General Reaction Workflow

The synthesis of heterocyclic compounds using this compound typically follows a two-step logical progression. The first step is the synthesis of the chloroacetylated starting material itself, followed by its reaction with a suitable binucleophile to construct the desired heterocyclic ring.

Caption: General workflow for heterocyclic synthesis.

Synthesis of Thiazole Derivatives

The reaction of this compound with thiourea or substituted thioureas is a well-established route for the synthesis of 2-aminothiazole derivatives. This reaction proceeds via the Hantzsch thiazole synthesis mechanism.

Proposed Reaction Scheme

Application Notes and Protocols: N-Alkylation using N-(2-chloroacetyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using N-(2-chloroacetyl)-p-toluenesulfonamide. This reagent serves as a bifunctional molecule, introducing a tosyl-protected aminoacetyl group to a variety of nucleophiles. The tosyl group can function as a protecting group or as a precursor for further synthetic modifications. The chloroacetyl moiety provides a reactive site for nucleophilic substitution. This protocol outlines a general procedure, reaction conditions, and purification methods. Due to the limited availability of specific literature precedents for this exact transformation, this protocol is presented as a representative method based on established principles of N-alkylation with α-halo-N-acylsulfonamides.

Introduction